5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid
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Overview
Description
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, a sulfonyl group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzene.
Sulfonylation: The sulfonyl group is added via a sulfonation reaction, typically using sulfonyl chlorides.
Methoxybenzoic Acid Addition: The final step involves the esterification of the methoxybenzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **5-[4-(4-Fluorophenyl)piperazin-1-yl]pentanoic acid
- **5-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-5-oxopentanoic acid
- **2-aryl-5-(4-piperazin-1-yl)oxazoles
- **5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
Uniqueness
What sets 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-26-17-7-6-15(12-16(17)18(22)23)27(24,25)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGRBMJDCUPJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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